molecular formula C6H3ClN2S B1486693 2-Chlorothieno[3,2-d]pyrimidine CAS No. 1119280-68-0

2-Chlorothieno[3,2-d]pyrimidine

Cat. No. B1486693
CAS RN: 1119280-68-0
M. Wt: 170.62 g/mol
InChI Key: QKRVOGZPQVCVPZ-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Chlorothieno[3,2-d]pyrimidine derivatives has been reported in various studies . For instance, a series of new pyrido[2,3-d]pyrimidine derivatives were designed and synthesized using 2-chloronicotinic acid as the starting material .


Molecular Structure Analysis

The molecular structure of 2-Chlorothieno[3,2-d]pyrimidine has been analyzed in several studies . The compound has a molecular weight of 170.62 Da and a monoisotopic mass of 169.970551 Da .


Physical And Chemical Properties Analysis

2-Chlorothieno[3,2-d]pyrimidine has a density of 1.5±0.1 g/cm3, a molar refractivity of 43.6±0.3 cm3, and a polar surface area of 54 Å2 . It also has a molar volume of 111.4±3.0 cm3 .

Safety and Hazards

The safety and hazards of 2-Chlorothieno[3,2-d]pyrimidine are classified under Acute Tox. 4 Oral according to the GHS classification . It is advised to be used only for R&D and not for medicinal or household use .

Future Directions

Thienopyrimidine derivatives, including 2-Chlorothieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry. They are important in the development of new drugs due to their structural similarity to purines . Future research directions include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRVOGZPQVCVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670662
Record name 2-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothieno[3,2-d]pyrimidine

CAS RN

1119280-68-0
Record name 2-Chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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